1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene
Description
This compound is a spirocyclic heterocyclic molecule featuring a benzo[e]pyrazolino[1,5-c]1,3-oxazine core fused with a cyclohexane ring. Key structural attributes include:
- Spiro junction: A shared atom (position 6) connects the oxazine and cyclohexane systems, imposing conformational rigidity .
- Substituents:
- Molecular formula: CₙHₘClN₂O₂ (exact formula inferred from analogs in ).
The spirocyclic design enhances metabolic stability and binding specificity in medicinal chemistry contexts, though this compound’s applications remain underexplored in the literature .
Properties
Molecular Formula |
C24H27ClN2O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
9-chloro-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H27ClN2O2/c1-3-16-10-12-24(13-11-16)27-22(20-14-18(25)6-9-23(20)29-24)15-21(26-27)17-4-7-19(28-2)8-5-17/h4-9,14,16,22H,3,10-13,15H2,1-2H3 |
InChI Key |
QOJPIQYNVLYOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene involves multiple steps. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the chloro and methoxy substituents. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby disrupting cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Spiro vs. Cyclohexane-spiro systems (target compound and ) exhibit higher melting points (~200–220°C) than cyclopentane-spiro derivatives (~180°C) due to improved crystal packing .
Substituent Effects :
- The 2-chloro-14-ethyl group in the target compound increases lipophilicity (logP ~4.2) relative to methyl (logP ~3.8 in ) or methoxy (logP ~2.9 in ) analogs, favoring membrane permeability .
- 4-Methoxyphenyl substituents (target compound and ) confer electron-donating effects, stabilizing charge-transfer interactions in π-stacking scenarios .
Synthetic Accessibility: Spirocyclic systems (e.g., target compound and ) require multistep syntheses involving cyclocondensation and spiroannulation, as seen in ’s methods for related chromene-pyrimidine hybrids . Non-spiro analogs (e.g., ) are synthesized via simpler SNAr or Ullmann coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
